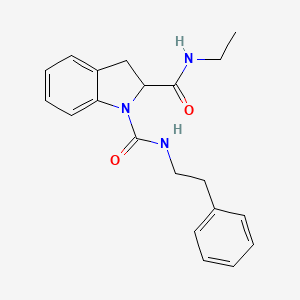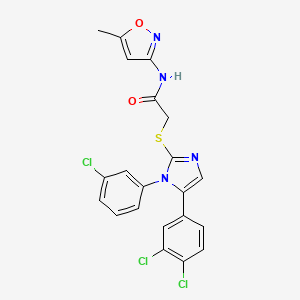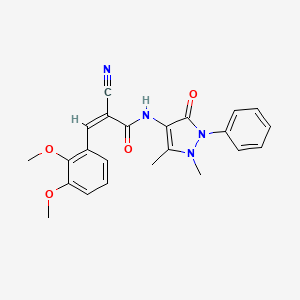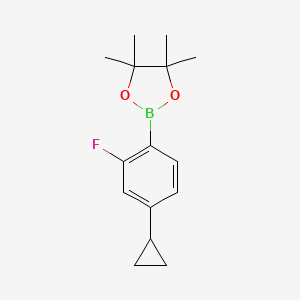
4-Iodo-2-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-(trifluoromethyl)thiophene is a chemical compound with the CAS Number: 2138335-60-9 . It has a molecular weight of 278.04 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-(trifluoromethyl)thiophene is 1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H . This indicates that the compound has a five-membered ring made up of one sulfur as a heteroatom .Physical And Chemical Properties Analysis
4-Iodo-2-(trifluoromethyl)thiophene is a liquid at room temperature . It has a molecular weight of 278.04 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Thiophene derivatives, including 4-Iodo-2-(trifluoromethyl)thiophene, serve as valuable building blocks in organic synthesis. Researchers use them to create novel compounds with diverse biological activities. In medicinal chemistry, these derivatives play a crucial role in designing advanced pharmaceuticals. For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework, while articaine, a dental anesthetic, features a 2,3,4-trisubstituted thiophene structure .
Organic Semiconductors and Electronic Devices
Thiophene-based molecules contribute significantly to the field of organic electronics. Researchers utilize them in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them ideal for constructing efficient and flexible electronic devices .
Pharmacological Properties
Thiophene-containing compounds exhibit various pharmacological effects:
- Antihypertensive and Anti-Atherosclerotic Properties : Thiophenes may play a role in managing hypertension and preventing atherosclerosis .
Industrial Applications
Thiophene derivatives find applications beyond the lab:
- Pharmaceutical Intermediates : For instance, 4-Iodo-2-(trifluoromethyl)benzonitrile, a derivative of thiophene, serves as a pharmaceutical intermediate .
Synthetic Methods
Researchers employ various synthetic methods to obtain thiophene derivatives. Notable reactions include the Gewald condensation, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs, such as 4-Iodo-2-(trifluoromethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to synthesize more efficient materials for electronic applications .
Mechanism of Action
Thiophenes
, which 4-Iodo-2-(trifluoromethyl)thiophene is a derivative of, are aromatic compounds similar to benzene. The difference is that one of the carbon atoms in the benzene ring is replaced by a sulfur atom in thiophenes. Thiophenes are known to be used in various applications, including organic synthesis and pharmaceuticals, due to their unique chemical properties .
Iodine
and trifluoromethyl groups are often used in medicinal chemistry to modify the properties of drug molecules. For instance, the iodine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The trifluoromethyl group, on the other hand, can increase the molecule’s metabolic stability, potentially enhancing its duration of action .
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAFJNULASVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)





![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![3-methyl-6-phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640646.png)



![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)
![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)